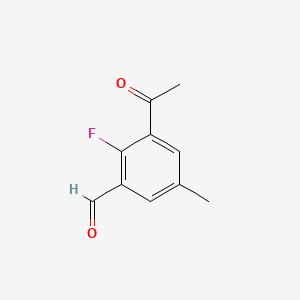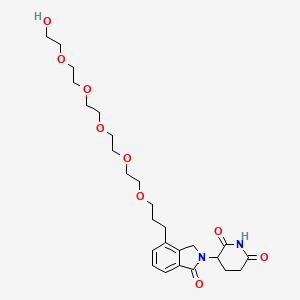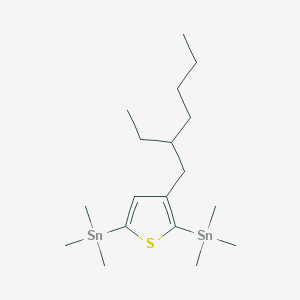
(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) is an organotin compound with the chemical formula C18H36SSn2. It is a liquid at room temperature, ranging from colorless to pale yellow, and has a strong odor. This compound is sensitive to air, light, and heat, and it is prone to oxidation and decomposition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) can be synthesized through the reaction of 2,5-dibromothiophene with trimethyltin chloride under suitable conditions. The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound is sensitive to oxidation, which can lead to the formation of oxides and other degradation products.
Substitution: It can participate in substitution reactions, particularly with halogens and other electrophiles.
Coupling Reactions: The compound is often used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Substitution: Halogens like chlorine and bromine are frequently used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly employed.
Major Products Formed
Oxidation: Oxides and other degradation products.
Substitution: Halogenated derivatives.
Coupling Reactions: Various carbon-carbon bonded products, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) involves its ability to participate in various chemical reactions due to the presence of the tin atoms and the thiophene ring. The tin atoms can form bonds with other elements, facilitating coupling reactions, while the thiophene ring provides stability and electronic properties. The compound can interact with molecular targets through these reactions, influencing pathways involved in organic synthesis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3’-Bis(2-ethylhexyl)-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane): Similar structure but with a bithiophene core.
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: Another thiophene-based organotin compound used in organic electronics.
Uniqueness
(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) is unique due to its specific structure, which combines the properties of the thiophene ring with the reactivity of the tin atoms. This combination makes it particularly useful in coupling reactions and the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C18H36SSn2 |
|---|---|
Molekulargewicht |
522.0 g/mol |
IUPAC-Name |
[3-(2-ethylhexyl)-5-trimethylstannylthiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C12H18S.6CH3.2Sn/c1-3-5-6-11(4-2)9-12-7-8-13-10-12;;;;;;;;/h7,11H,3-6,9H2,1-2H3;6*1H3;; |
InChI-Schlüssel |
SKOFXYSZENYAOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC1=C(SC(=C1)[Sn](C)(C)C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



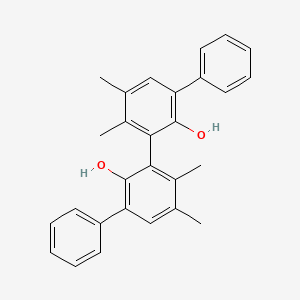
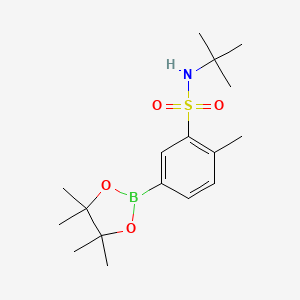

![7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one](/img/structure/B14766894.png)
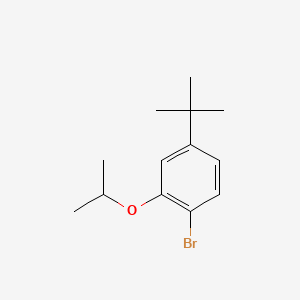
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14766901.png)

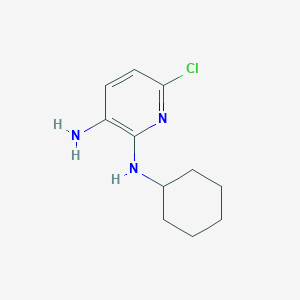

![5-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766926.png)
